

An In-depth Technical Guide to Methyl 3-hydroxy-2,2-dimethylpropanoate

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Compound of Interest

Compound Name: Methyl 3-hydroxy-2,2-dimethylpropanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl 3-hydroxy-2,2-dimethylpropanoate**, also known as Methyl Hydroxypivalate. It covers its chemical properties, synthesis protocols, and applications, particularly focusing on its relevance in synthetic chemistry and drug discovery.

Compound Profile and Structural Formula

Methyl 3-hydroxy-2,2-dimethylpropanoate is an organic compound classified as an ester.^[1] It is derived from 3-hydroxy-2,2-dimethylpropanoic acid and features both a hydroxyl and a methyl ester functional group.^[1] Its structure is notable for the gem-dimethyl groups adjacent to the ester functionality.

Structural Formula:

- IUPAC Name: **methyl 3-hydroxy-2,2-dimethylpropanoate**^[2]
- SMILES: CC(C)(CO)C(=O)OC^[2]
- InChI Key: **KJRFTNVYOAGTHK-UHFFFAOYSA-N**^[1]

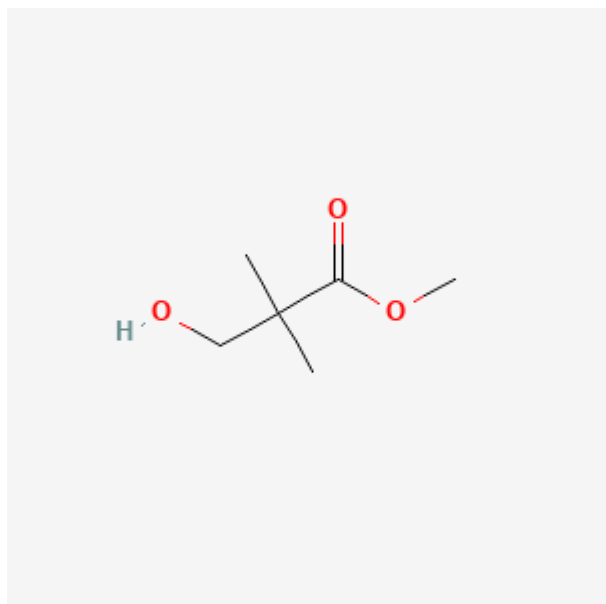


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Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a fruity odor.[1] It is soluble in organic solvents and its hydroxyl group allows for hydrogen bonding, which influences its physical properties like boiling point and solubility.[1]

Table 1: Quantitative Data Summary

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₃ [2]
Molecular Weight	132.16 g/mol [2]
CAS Number	14002-80-3[2]
Density	1.036 g/mL at 25 °C[3]
Boiling Point	177-178 °C at 740 mmHg[3]
Flash Point	76 °C (169 °F) - closed cup[3][4]
Refractive Index	n _{20/D} 1.428[3]

Experimental Protocols: Synthesis

Methyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through several routes. Below are two detailed experimental protocols derived from established methods.

Protocol 1: From 3-chloro-2,2-dimethylpropionic acid[5]

This method involves the reaction of a chlorinated precursor with sodium methoxide.

- **Reaction Setup:** To a stirred solution of 30.0 grams (0.22 mol) of 3-chloro-2,2-dimethylpropionic acid in 100 ml of absolute methanol, add 35.6 grams (0.66 mol) of a 25% sodium methoxide solution in methanol dropwise.
- **Reaction Conditions:** The addition is exothermic, causing the temperature to rise to 40°C. After the addition is complete, heat the mixture at reflux for 4 hours.
- **Work-up:** Cool the reaction mixture to ambient temperature and stir for one hour. Acidify the mixture with concentrated hydrochloric acid and add 150 ml of water.
- **Extraction:** Extract the aqueous mixture with four 100 ml portions of methylene chloride.
- **Purification:** Combine the organic extracts, dry them with magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the final product as an oil.[5]

Protocol 2: Fischer Esterification of 3-Hydroxy-2,2-dimethylpropionic acid[4]

This is a classic acid-catalyzed esterification.

- **Reaction Setup:** Dissolve 15.00 g (127.0 mmol) of 3-Hydroxy-2,2-dimethylpropionic acid in 200 mL of methanol.
- **Catalysis:** Add 13.5 g (254 mmol) of concentrated sulfuric acid to the solution.
- **Reaction Conditions:** Stir the reaction mixture under reflux for 16 hours.
- **Work-up:** After the reaction, concentrate the mixture under vacuum. Dilute the residue with 100 mL of ethyl acetate.
- **Washing:** Wash the organic solution sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and finally brine (50 mL).

- Purification: Dry the organic phase with anhydrous sodium sulfate. Remove the solvent under vacuum to afford the product as a colorless liquid.[4]

Applications in Research and Drug Development

Methyl 3-hydroxy-2,2-dimethylpropanoate serves as a versatile intermediate in organic synthesis.[1] Its applications are found in the production of resins, coatings, and plasticizers.[4]

For drug development professionals, it is a crucial building block for more complex molecules. Research has shown that derivatives of this compound can act as selective inhibitors of colon cancer cell proliferation.[6] Specifically, a series of compounds synthesized from a modified version of **Methyl 3-hydroxy-2,2-dimethylpropanoate** have been investigated as promising Histone Deacetylase (HDAC) inhibitors.[6] The introduction of methyl groups is a significant strategy in lead compound optimization, as it can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]

Visualized Workflow: Synthesis via Fischer Esterification

The following diagram illustrates the logical workflow for the synthesis of **Methyl 3-hydroxy-2,2-dimethylpropanoate** using the Fischer Esterification protocol.



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Caption: Logical workflow for the synthesis of the target compound.

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